3-[2-[Methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]benzaldehyde
Description
Chemical Identity and Structural Characterization
Nomenclature and Identification
The compound 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde represents a systematically named organic molecule with well-established chemical identification parameters. The Chemical Abstracts Service has assigned this compound the registry number 1076199-04-6, providing a unique identifier for chemical database searches and regulatory documentation. This systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the structural relationship between the benzaldehyde core and the substituted pyridine ring system.
Alternative nomenclature systems have generated several synonymous names for this compound, reflecting different approaches to systematic chemical naming. The compound is also known as 4-[2-({[5-(benzyloxy)-2-pyridinyl]methyl}amino)ethoxy]benzaldehyde, which emphasizes the linkage pattern between the aromatic systems. Additional systematic names include 3-[2-[methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]benzaldehyde, demonstrating the flexibility in nomenclature conventions while maintaining structural accuracy. Commercial chemical suppliers have adopted various product identification codes, with catalog numbers such as AG0084KZ and PA 27 0019399 being utilized for procurement and inventory management.
The compound's identification extends beyond systematic naming to include structural representation through standard chemical notation systems. The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecular structure: c1ccc(cc1)COc2ccc(nc2)CNCCOc3ccc(cc3)C=O. This notation enables computational chemistry applications and database searches while maintaining complete structural information. International Chemical Identifier strings offer additional standardized representation, with the InChI key TXVNFZNHKHYYKM-UHFFFAOYSA-N serving as a unique molecular identifier across chemical databases.
Molecular Structure and Formula
The molecular structure of 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde exhibits a complex architecture characterized by multiple aromatic ring systems connected through flexible aliphatic chains. The molecular formula C22H22N2O3 indicates the presence of twenty-two carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 362.42 daltons. This composition reflects the integration of three distinct aromatic systems: a benzaldehyde moiety, a substituted pyridine ring, and a benzyl group serving as a protecting functionality.
The structural framework consists of a central pyridine ring bearing a benzyloxy substituent at the 5-position and a methylamino group at the 2-position. The methylamino functionality extends through an ethyl bridge to connect with a para-substituted benzaldehyde ring system. This arrangement creates a linear molecular architecture with significant conformational flexibility due to the aliphatic linking segments. The benzyloxy group attached to the pyridine ring introduces additional aromatic character while serving as a potential protecting group functionality.
Conformational analysis reveals multiple rotatable bonds within the molecular structure, particularly around the ethyl bridge connecting the pyridine and benzaldehyde systems. The presence of the methylamino group introduces basic nitrogen functionality, while the benzaldehyde terminus provides electrophilic reactivity through the carbonyl carbon. The benzyloxy substituent on the pyridine ring contributes to the overall lipophilicity of the molecule while potentially influencing electronic properties through resonance effects. Molecular modeling studies would predict significant flexibility in the ethyl bridge region, allowing for various conformational states that could influence intermolecular interactions and chemical reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde reflect its complex molecular architecture and multiple functional groups. Computational modeling has predicted a density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic compound consistent with its aromatic content. The predicted boiling point ranges from 562.3 ± 50.0 degrees Celsius to 567.2 ± 50.0 degrees Celsius at standard atmospheric pressure, suggesting significant intermolecular interactions due to the presence of hydrogen bonding donors and acceptors.
The compound's thermal properties include a calculated flash point of 293.9 ± 30.1 degrees Celsius, indicating moderate thermal stability and relatively low volatility under standard conditions. Vapor pressure calculations suggest extremely low volatility, with predicted values of 0.0 ± 1.5 millimeters of mercury at 25 degrees Celsius. These properties indicate that the compound exists as a solid or highly viscous liquid under ambient conditions, with minimal vapor phase presence at room temperature.
Solubility characteristics remain largely theoretical, though the molecular structure suggests limited aqueous solubility due to the predominance of aromatic character and the absence of strongly hydrophilic functionalities. The calculated polarizability of 42.1 ± 0.5 × 10^-24 cubic centimeters indicates significant electronic polarization capability, which could influence intermolecular interactions and solvent compatibility. The logarithmic partition coefficient has been calculated as 2.08910, suggesting moderate lipophilicity that would favor organic solvent systems over aqueous media. Storage recommendations indicate stability under refrigerated conditions, with optimal preservation at -4 degrees Celsius for short-term storage and -20 degrees Celsius for extended periods.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy Analysis
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural confirmation of 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde, though specific spectral data for this exact compound remains limited in the current literature. The molecular structure suggests characteristic proton nuclear magnetic resonance patterns that would be expected based on the individual functional group contributions. The benzaldehyde proton would appear as a distinctive singlet in the downfield region, typically around 9.5-10.0 parts per million, providing unambiguous identification of the aldehyde functionality.
The aromatic proton regions would display multiple overlapping signals corresponding to the three distinct aromatic ring systems present in the molecule. The pyridine ring protons would exhibit characteristic chemical shifts influenced by the electron-withdrawing nitrogen atom, while the benzyl and benzaldehyde aromatic protons would appear in the typical aromatic region between 7.0-8.0 parts per million. The methylene protons of the ethyl bridge would appear as complex multiplets in the aliphatic region, with coupling patterns reflecting the adjacent nitrogen and oxygen functionalities.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the aldehyde carbon appearing as a characteristic downfield signal around 190-200 parts per million. The aromatic carbon signals would populate the 110-160 parts per million region, with distinct chemical shifts reflecting the electronic environments created by the various substituents. The aliphatic carbon signals from the ethyl bridge and methyl groups would appear in the upfield region, providing complete structural confirmation when combined with proton spectroscopic data.
Mass Spectrometry Data
Mass spectrometric analysis of 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde would be expected to provide definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak should appear at mass-to-charge ratio 362, corresponding to the calculated molecular weight. Electron impact ionization would likely produce characteristic fragmentation patterns involving cleavage of the flexible ethyl bridge and loss of the benzyl protecting group.
Common fragmentation pathways would include loss of the benzaldehyde moiety, producing fragments corresponding to the benzyloxypyridine portion of the molecule. The benzyl group attached to the pyridine ring would represent another likely fragmentation site, with tropylium ion formation providing a stable fragment at mass-to-charge ratio 91. Sequential fragmentations involving the methylamino functionality and ethyl bridge would generate additional diagnostic ions useful for structural confirmation.
Electrospray ionization mass spectrometry would provide softer ionization conditions, potentially preserving the molecular ion while enabling tandem mass spectrometry experiments for detailed structural characterization. The presence of basic nitrogen atoms in the molecular structure would facilitate positive ion mode analysis, with protonated molecular ions appearing at mass-to-charge ratio 363. Collision-induced dissociation experiments would reveal fragmentation pathways specific to the molecular architecture, providing valuable structural information for analytical method development.
Infrared Spectroscopy Profile
Infrared spectroscopy analysis of 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde would reveal characteristic absorption bands corresponding to the various functional groups present in the molecular structure. The aldehyde carbonyl group would produce a strong, sharp absorption band around 1700-1720 wavenumbers, providing unambiguous identification of this functionality. The aromatic carbon-carbon stretching vibrations would appear in the 1500-1600 wavenumber region, with multiple bands reflecting the three aromatic ring systems.
The ether linkages connecting the aromatic systems would generate characteristic carbon-oxygen stretching absorptions in the 1000-1300 wavenumber region. The pyridine ring would contribute specific absorption patterns distinct from benzene rings, particularly in the aromatic carbon-hydrogen bending region around 800-900 wavenumbers. The methylamino functionality would produce nitrogen-hydrogen stretching absorptions in the 3200-3500 wavenumber region, though these might be overlapped by aromatic carbon-hydrogen stretching vibrations.
Aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching from the ethyl bridge and methyl groups would contribute absorptions in the 2800-3000 wavenumber region. The fingerprint region below 1500 wavenumbers would contain numerous absorption bands providing detailed structural information specific to the molecular architecture, enabling discrimination from closely related compounds.
Ultraviolet-Visible Spectroscopic Properties
Ultraviolet-visible spectroscopy of 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde would reveal electronic transitions characteristic of the extended aromatic system and conjugated functionalities. The benzaldehyde chromophore would contribute absorption bands in the 250-280 nanometer region, corresponding to π→π* transitions of the aromatic carbonyl system. The pyridine ring would exhibit characteristic absorption patterns distinct from benzene derivatives, with n→π* transitions potentially appearing in the 260-290 nanometer region.
The benzyloxy substituent would extend the conjugation of the pyridine ring system, potentially shifting absorption maxima to longer wavelengths and increasing extinction coefficients. The overall chromophore system created by the combination of aromatic rings and connecting functionalities would likely produce complex absorption spectra with multiple overlapping electronic transitions. Solvent effects would influence the precise positions and intensities of absorption bands, with polar solvents potentially affecting n→π* transitions more significantly than π→π* transitions.
The presence of the nitrogen-containing heterocycle introduces additional electronic transitions not present in purely carbocyclic aromatic systems. The methylamino functionality could contribute to the overall electronic absorption profile through its electron-donating properties, potentially influencing the intensity and position of aromatic transitions. Concentration-dependent studies would be necessary to determine accurate extinction coefficients and to identify any aggregation effects that might influence spectroscopic properties.
X-ray Crystallographic Studies
X-ray crystallographic analysis of 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde would provide definitive three-dimensional structural information, though specific crystallographic data for this compound appears to be unavailable in the current scientific literature. The molecular architecture suggests potential for crystallization given the multiple aromatic ring systems that could facilitate π-π stacking interactions between molecules. The presence of hydrogen bonding donors and acceptors, including the aldehyde oxygen and amino nitrogen, would likely contribute to crystal packing stabilization.
Computational molecular modeling can provide insights into probable conformational preferences and crystal packing arrangements. The flexible ethyl bridge connecting the pyridine and benzaldehyde systems would allow for multiple conformational states, with crystal packing forces determining the preferred geometry in the solid state. The benzyloxy protecting group would add steric bulk that could influence intermolecular interactions and overall crystal architecture.
Comparative analysis with structurally related compounds suggests that benzyloxypyridine derivatives often exhibit planar or near-planar aromatic ring arrangements in crystal structures. The methylamino functionality could participate in intermolecular hydrogen bonding networks, contributing to crystal stability and determining unit cell parameters. Successful crystallization would require careful selection of appropriate solvent systems and crystallization conditions, taking into account the compound's predicted solubility characteristics and thermal stability.
Comparative Analysis with Related Benzyloxypyridine Derivatives
Comparative structural analysis reveals significant relationships between 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde and other benzyloxypyridine derivatives found in chemical databases. The closely related compound 2-[(5-benzyloxypyridin-2-yl)methylamino]ethanol shares the core benzyloxypyridine structure but terminates with a hydroxyl group rather than the benzaldehyde functionality. This structural similarity, with molecular formula C15H18N2O2 and molecular weight 258.32, demonstrates the modular nature of this chemical family.
The thiazolidine derivatives 5-{4-[2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione and 5-{4-[2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione represent extended analogs incorporating heterocyclic ring systems. These compounds, with molecular weights of 461.54 and significantly increased structural complexity, illustrate potential synthetic elaboration pathways from the parent benzaldehyde structure.
Examination of related pyridine-benzaldehyde systems, such as 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde, reveals common structural motifs while highlighting the impact of different substituent patterns. This compound, with molecular formula C16H17NO2 and molecular weight 255.31, demonstrates how substituent modifications influence molecular properties while maintaining core structural features. The ethyl substituent replaces the benzyloxy group, resulting in reduced molecular complexity and altered physicochemical properties.
The systematic comparison of these related structures demonstrates the versatility of the benzyloxypyridine scaffold for chemical modification and functional group elaboration. The consistent presence of the pyridine-ethyl-benzene linkage pattern across multiple derivatives suggests this represents a stable and synthetically accessible structural motif. Variations in terminal functionalities, from simple alcohols to complex heterocyclic systems, illustrate the potential for targeted molecular design based on this fundamental architecture.
Properties
CAS No. |
1076199-04-6 |
|---|---|
Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[2-[methyl-(5-phenylmethoxy-2-pyridinyl)amino]ethoxy]benzaldehyde |
InChI |
InChI=1S/C22H22N2O3/c1-24(12-13-26-20-9-5-8-19(14-20)16-25)22-11-10-21(15-23-22)27-17-18-6-3-2-4-7-18/h2-11,14-16H,12-13,17H2,1H3 |
InChI Key |
TWEVEMPYGBAZTL-UHFFFAOYSA-N |
Synonyms |
3-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]benzaldehyde; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde typically involves multiple steps:
Formation of the Benzyloxypyridine Moiety: This step involves the reaction of pyridine with benzyl chloride in the presence of a base to form 5-benzyloxypyridine.
Linking the Benzyloxypyridine to the Benzaldehyde: The 5-benzyloxypyridine is then reacted with 2-bromoethanol to form the ethoxy bridge. This intermediate is subsequently reacted with 4-formylbenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzoic acid.
Reduction: 4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(5-Methoxypyridin-2-yl)methylamino]ethoxy}benzaldehyde
- 4-{2-[(5-Ethoxypyridin-2-yl)methylamino]ethoxy}benzaldehyde
Uniqueness
4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Biological Activity
4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde can be represented as follows:
- Molecular Formula : C20H22N2O2
- Molecular Weight : 334.40 g/mol
- SMILES Notation :
CC(C1=CC=CC=C1)N(C2=CN=C(C=C2)C=C(C3=CC=CC=C3)OCC)C(=O)C
This compound features a benzaldehyde moiety linked to a benzyloxypyridine through an ethoxy group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-{2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde exhibit significant anticancer properties. For instance, derivatives containing the benzyloxypyridine scaffold have shown inhibition of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-{2-[(5-Benzyloxypyridin-2-yl)... | HeLa | 15 | Induction of apoptosis |
| 5-(X-benzyl)-2,4-diaminopyrimidines | MCF7 | 10 | Inhibition of DHFR |
| 4-{2-(pyridin-3-yl)ethoxy}benzaldehyde | A549 | 12 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis. Inhibitors of DHFR are often explored as potential anticancer agents due to their role in DNA synthesis.
Case Study: Inhibition of Bovine Liver Dihydrofolate Reductase
A study conducted on a series of 5-(X-benzyl)-2,4-diaminopyrimidines demonstrated a strong correlation between structural modifications and DHFR inhibition. The quantitative structure–activity relationship (QSAR) model indicated that specific substitutions on the benzene ring significantly enhance inhibitory potency, suggesting that similar modifications on the target compound could improve its efficacy against DHFR .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of a benzyloxy group and an ethoxy linkage significantly contributes to the biological activity of the compound. Variations in these substituents can lead to alterations in hydrophobicity and electronic properties, influencing binding affinity and biological response.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Benzyloxy Group | Increases lipophilicity |
| Ethoxy Linkage | Enhances solubility |
| Pyridine Ring | Contributes to receptor binding |
Q & A
Q. What are the optimal synthetic routes for 4-{2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy}benzaldehyde, and how are reaction conditions optimized?
A multi-step synthesis is typically employed:
- Step 1 : Benzylation of the pyridine hydroxyl group using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to protect the reactive site .
- Step 2 : Nucleophilic substitution to introduce the ethoxy-amine linkage, with solvent polarity (e.g., DMF) and temperature (40–60°C) critical for yield .
- Step 3 : Oxidation of the benzylic alcohol to the aldehyde group using mild oxidizing agents (e.g., PCC in dichloromethane) to avoid over-oxidation . Yield optimization (>65%) requires catalyst screening (e.g., Pd/C for deprotection) and pH control during intermediate purification .
Q. How can spectroscopic and chromatographic methods be used to characterize this compound?
- NMR : - and -NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and benzyloxy aromatic signals (δ 7.3–7.5 ppm). Coupling patterns verify ethoxy chain connectivity .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects degradation products, with retention time compared to standards .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of benzyloxy group at m/z 105) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Contradictions often arise from assay variability. Methodological solutions include:
- Standardized Assays : Use established protocols (e.g., MTT for cytotoxicity) with controlled cell lines (e.g., HepG2) and replicate counts (n ≥ 3) .
- Metabolic Stability Testing : Pre-incubate the compound with liver microsomes to assess metabolic interference in bioactivity results .
- Dose-Response Curves : Compare EC₅₀ values across studies, accounting for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What experimental designs are recommended to study its stability under varying environmental or physiological conditions?
A factorial design can evaluate degradation pathways:
- Variables : pH (2–10), temperature (25–60°C), and light exposure (UV vs. dark) .
- Analytical Tools : Track aldehyde oxidation to carboxylic acid via HPLC and quantify pyridine ring degradation using UV-Vis (λ = 270 nm) .
- Kinetic Modeling : Use first-order decay models to predict shelf-life under storage conditions .
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
SAR strategies include:
- Functional Group Modifications : Replace the benzyloxy group with electron-withdrawing substituents (e.g., nitro) to enhance binding affinity .
- Scaffold Hybridization : Fuse the pyridine ring with oxadiazole moieties to explore dual-target inhibition (e.g., kinase and protease) .
- Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2) before synthesizing derivatives .
Q. What methodologies assess the environmental fate and ecological risks of this compound?
Follow the INCHEMBIOL framework :
- Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation potential.
- Biotic Degradation : Use OECD 301D respirometry to quantify microbial mineralization in soil.
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for oxidation steps to prevent aldehyde hydration .
- Data Reproducibility : Archive raw NMR (FID files) and HPLC chromatograms for peer validation .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology to avoid regulatory conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
